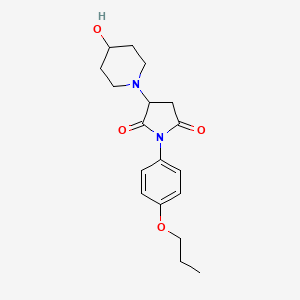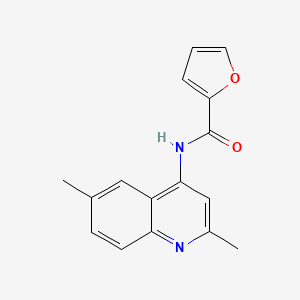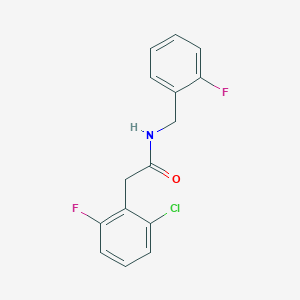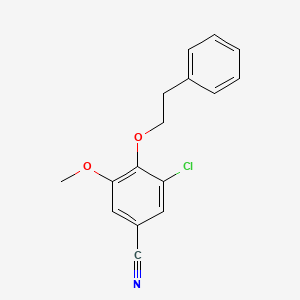
3-(4-hydroxy-1-piperidinyl)-1-(4-propoxyphenyl)-2,5-pyrrolidinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-hydroxy-1-piperidinyl)-1-(4-propoxyphenyl)-2,5-pyrrolidinedione, also known as CPP-109, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CPP-109 is a derivative of the drug Vigabatrin, which is used to treat epilepsy. However, CPP-109 has shown promise in the treatment of addiction, specifically cocaine addiction.
Wirkmechanismus
3-(4-hydroxy-1-piperidinyl)-1-(4-propoxyphenyl)-2,5-pyrrolidinedione works by inhibiting the enzyme GABA transaminase, which leads to an increase in the levels of gamma-aminobutyric acid (GABA) in the brain. GABA is an inhibitory neurotransmitter that helps to regulate the activity of other neurotransmitters, such as dopamine, which is involved in the reward pathway associated with addiction.
Biochemical and Physiological Effects:
The increase in GABA levels caused by 3-(4-hydroxy-1-piperidinyl)-1-(4-propoxyphenyl)-2,5-pyrrolidinedione has several biochemical and physiological effects. It has been shown to reduce the activity of the reward pathway associated with addiction, as well as reduce the anxiety and stress associated with withdrawal from addictive substances.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 3-(4-hydroxy-1-piperidinyl)-1-(4-propoxyphenyl)-2,5-pyrrolidinedione in lab experiments is its specificity for GABA transaminase, which allows for targeted inhibition of this enzyme. However, one limitation is that it may not be effective in all individuals, as genetic factors can affect the activity of GABA transaminase.
Zukünftige Richtungen
There are several potential future directions for research on 3-(4-hydroxy-1-piperidinyl)-1-(4-propoxyphenyl)-2,5-pyrrolidinedione. One area of interest is the development of more potent and selective GABA transaminase inhibitors. Additionally, further studies are needed to determine the optimal dosage and administration of 3-(4-hydroxy-1-piperidinyl)-1-(4-propoxyphenyl)-2,5-pyrrolidinedione for the treatment of addiction. Finally, research is needed to determine the long-term effects of 3-(4-hydroxy-1-piperidinyl)-1-(4-propoxyphenyl)-2,5-pyrrolidinedione on brain function and behavior.
Synthesemethoden
The synthesis of 3-(4-hydroxy-1-piperidinyl)-1-(4-propoxyphenyl)-2,5-pyrrolidinedione involves several steps, including the reaction of 4-hydroxy-1-piperidinecarboxylic acid with 4-propoxybenzaldehyde to form an imine intermediate. This intermediate is then reduced to form the desired product, 3-(4-hydroxy-1-piperidinyl)-1-(4-propoxyphenyl)-2,5-pyrrolidinedione.
Wissenschaftliche Forschungsanwendungen
3-(4-hydroxy-1-piperidinyl)-1-(4-propoxyphenyl)-2,5-pyrrolidinedione has been studied extensively for its potential therapeutic applications in the treatment of addiction. Specifically, it has been shown to be effective in reducing cocaine use in preclinical studies. Additionally, 3-(4-hydroxy-1-piperidinyl)-1-(4-propoxyphenyl)-2,5-pyrrolidinedione has also been studied for its potential use in the treatment of other addictive substances, such as alcohol and nicotine.
Eigenschaften
IUPAC Name |
3-(4-hydroxypiperidin-1-yl)-1-(4-propoxyphenyl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O4/c1-2-11-24-15-5-3-13(4-6-15)20-17(22)12-16(18(20)23)19-9-7-14(21)8-10-19/h3-6,14,16,21H,2,7-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBTDOCLWOQQKAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCC(CC3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-5-[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]-2-pyridinamine](/img/structure/B5177582.png)
![1-(4-nitrophenyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B5177585.png)


![N-[4-({[4-(6-{[4-(1-naphthoylamino)benzoyl]amino}-1H-benzimidazol-2-yl)phenyl]amino}carbonyl)phenyl]-1-naphthamide](/img/structure/B5177600.png)

![2-{3-oxo-1-[3-(trifluoromethyl)benzyl]-2-piperazinyl}-N-[3-(3-pyridinyloxy)propyl]acetamide](/img/structure/B5177625.png)
![2-[(4-chlorophenyl)thio]-N-(4-ethoxyphenyl)propanamide](/img/structure/B5177631.png)

![2-(4-ethylphenoxy)-N-isopropyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5177644.png)

![3-[2-(5-chloro-2-hydroxyphenyl)-2-oxoethyl]-6,7-dimethoxy-2-benzofuran-1(3H)-one](/img/structure/B5177655.png)

![methyl N-({2-[(2,3-difluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-N-methylglycinate](/img/structure/B5177669.png)